molecular formula C24H35N3O2 B12265830 1-(4-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine

1-(4-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine

Cat. No.: B12265830
M. Wt: 397.6 g/mol
InChI Key: ZGPXIMYEIDNOGZ-UHFFFAOYSA-N
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Description

1-(4-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a but-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine typically involves multiple steps. One common route includes the following steps:

    Formation of the piperidine ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the oxan-4-yl group: This step involves the addition of the oxan-4-yl group to the piperidine ring, often using reagents like oxirane.

    Attachment of the but-2-yn-1-yl group: The but-2-yn-1-yl group is introduced through alkylation reactions, using reagents such as propargyl bromide.

    Final coupling with phenylpiperazine: The final step involves coupling the intermediate with phenylpiperazine under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

1-(4-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Oxan-4-yl)piperidin-4-ol
  • 1-(Oxan-4-yl)piperidin-4-one
  • 1-(But-3-yn-1-yl)piperidin-4-amine

Uniqueness

1-(4-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H35N3O2

Molecular Weight

397.6 g/mol

IUPAC Name

1-[4-[1-(oxan-4-yl)piperidin-4-yl]oxybut-2-ynyl]-4-phenylpiperazine

InChI

InChI=1S/C24H35N3O2/c1-2-6-22(7-3-1)27-17-15-25(16-18-27)12-4-5-19-29-24-8-13-26(14-9-24)23-10-20-28-21-11-23/h1-3,6-7,23-24H,8-21H2

InChI Key

ZGPXIMYEIDNOGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4CCOCC4

Origin of Product

United States

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